molecular formula C17H18BrNO4 B3745330 2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide

2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B3745330
M. Wt: 380.2 g/mol
InChI Key: KZOSDEARSVKNAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide, also known as BMDP, is a chemical compound that belongs to the class of designer drugs. It is a potent stimulant and has been used in scientific research to study its effects on the central nervous system. In

Mechanism of Action

2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide acts as a potent stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in the stimulation of the central nervous system, leading to increased energy, alertness, and euphoria.
Biochemical and Physiological Effects
2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide has been found to have a variety of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to increase the release of stress hormones such as cortisol and adrenaline. 2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide has been found to have a high potential for abuse and dependence, and its use has been associated with a variety of negative health effects.

Advantages and Limitations for Lab Experiments

2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide has several advantages as a research tool. It is a potent stimulant and has been used to study the mechanisms of action of other stimulants. It has also been used to study the effects of stimulants on behavior and cognition. However, 2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide has several limitations as a research tool. It has a high potential for abuse and dependence, and its use has been associated with a variety of negative health effects. Additionally, its effects on the central nervous system are complex and not fully understood, making it difficult to interpret research findings.

Future Directions

There are several future directions for research on 2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide. One potential area of research is the development of new drugs that target the same mechanisms of action as 2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide but with fewer negative health effects. Another potential area of research is the development of new research tools that can help scientists better understand the complex effects of 2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide on the central nervous system. Additionally, more research is needed to fully understand the long-term health effects of 2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide use and to develop effective interventions for individuals who struggle with addiction to this drug.
Conclusion
In conclusion, 2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide is a potent stimulant that has been used in scientific research to study the effects of stimulants on the central nervous system. It has a complex mechanism of action and has been associated with a variety of negative health effects. While 2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide has several advantages as a research tool, its limitations must also be considered. Future research is needed to develop new drugs and research tools and to better understand the long-term health effects of 2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide use.

Scientific Research Applications

2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide has been used in scientific research to study its effects on the central nervous system. It has been found to have potent stimulant properties and has been used as a research tool to study the mechanisms of action of other stimulants such as amphetamines and cocaine. 2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide has also been used to study the effects of stimulants on behavior and cognition.

properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO4/c1-11-4-7-15(13(18)8-11)23-10-17(20)19-14-6-5-12(21-2)9-16(14)22-3/h4-9H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOSDEARSVKNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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